Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13676989
InChI: InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-7-8(6-13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)OC
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate

CAS No.:

Cat. No.: VC13676989

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate -

Specification

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name 3-O-tert-butyl 6-O-methyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
Standard InChI InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-7-8(6-13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3
Standard InChI Key NJKNDGQUFLNXNJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate features a fused bicyclic system comprising a cyclopropane ring annulated to a pyrrolidine moiety. The exo configuration refers to the spatial orientation of the methyl ester group relative to the bicyclic framework, a critical determinant of its reactivity and physicochemical properties . Key structural attributes include:

  • Bicyclo[3.1.0]hexane core: Provides steric rigidity and influences conformational dynamics.

  • tert-Butoxycarbonyl (Boc) group: Protects the secondary amine at position 3, enhancing stability during synthetic manipulations .

  • Methyl ester: Serves as a handle for further functionalization via hydrolysis or transesterification .

Physical and Chemical Properties

The compound’s properties are summarized in Table 1.

Table 1: Physicochemical Profile of Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate

PropertyValue/DescriptionSource
CAS Number1419101-34-0
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight241.29 g/mol
Density1.2±0.1 g/cm³ (estimated)
Boiling Point307.5±15.0°C at 760 mmHg (predicted)
Flash Point139.8±20.4°C
LogP (Partition Coefficient)0.17 (indicating moderate hydrophilicity)

The Boc group increases molecular weight by 100.12 g/mol compared to the unprotected amine, while the methyl ester contributes to the compound’s polarity and solubility in organic solvents like ethyl acetate and dimethyl carbonate .

Synthesis and Stereochemical Control

Dirhodium(II)-Catalyzed Cyclopropanation

A breakthrough synthesis involves Rh₂(esp)₂-catalyzed [2+1] cycloaddition between N-Boc-2,5-dihydropyrrole and ethyl diazoacetate (Scheme 1) . Under optimized conditions (0.005 mol% catalyst, dimethyl carbonate, 90°C), this method achieves:

Scheme 1: Stereoselective Synthesis Pathway

  • Cycloaddition: N-Boc-2,5-dihydropyrrole + ethyl diazoacetate → Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate (1:1 exo:endo).

  • Equilibration: Treatment with tert-BuONa in THF converts endo to exo ester.

  • Hydrolysis: NaOH/EtOH yields exo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid .

Alternative Synthetic Routes

Earlier methods involved multi-step sequences starting from (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol :

  • Boc Protection: Reaction with di-tert-butyl dicarbonate in dioxane/water (89.9% yield) .

  • Esterification: Subsequent coupling with methyl chlorocarbonate or similar agents.

While effective, these routes require chromatographic purification and offer lower diastereoselectivity compared to dirhodium catalysis .

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

The bicyclo[3.1.0]hexane scaffold is prized for mimicking peptide conformations and enhancing metabolic stability. Key applications include:

  • Antiviral agents: Rigid cores improve binding to protease active sites .

  • Fluorescent probes: The amine group facilitates conjugation to imaging tags .

  • Kinase inhibitors: Stereochemical rigidity enhances selectivity against ATP-binding pockets .

Case Study: Antibiotic Development

In a recent campaign, the methyl ester was hydrolyzed to the carboxylic acid, then coupled to a β-lactam scaffold via amide bond formation. The resulting analog showed 8-fold increased activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent compound .

Future Directions and Challenges

Improving Synthetic Efficiency

Current research focuses on:

  • Catalyst optimization: Chiral dirhodium complexes (e.g., Rh₂((S)-tetra-3,5-dibromo-TPPTTL)₄) to enhance enantioselectivity .

  • Flow chemistry: Continuous processing to reduce reaction times and catalyst loadings .

Expanding Therapeutic Utility

Ongoing studies explore:

  • Peptidomimetics: Incorporation into cyclic peptides for enhanced oral bioavailability.

  • PROTACs: Bicyclic cores as linkers in targeted protein degradation systems .

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